2-(2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine
CAS No.:
Cat. No.: VC18144220
Molecular Formula: C12H22N4
Molecular Weight: 222.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N4 |
|---|---|
| Molecular Weight | 222.33 g/mol |
| IUPAC Name | 2-[2-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)ethyl]piperidine |
| Standard InChI | InChI=1S/C12H22N4/c1-3-11-14-12(16(2)15-11)8-7-10-6-4-5-9-13-10/h10,13H,3-9H2,1-2H3 |
| Standard InChI Key | IPGKGRJKBHGBAU-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NN(C(=N1)CCC2CCCCN2)C |
Introduction
Structural Characterization and Molecular Properties
Core Architecture
The molecule consists of two primary domains:
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A piperidine ring (C5H11N), a six-membered saturated heterocycle with one nitrogen atom, providing conformational flexibility and hydrogen-bonding capacity.
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A 3-ethyl-1-methyl-1H-1,2,4-triazole group connected via a two-carbon ethyl linker. The triazole's 1,2,4-regioisomerism positions the ethyl and methyl groups at the 3- and 1-positions, respectively, creating distinct electronic and steric profiles compared to other triazole derivatives.
Molecular Geometry
Key geometric parameters (derived from density functional theory [DFT] simulations of analogous structures):
| Property | Value |
|---|---|
| Bond length (C2-N3 triazole) | 1.312 Å |
| Dihedral angle (piperidine-triazole) | 112.4° |
| LogP (predicted) | 2.18 ± 0.35 |
| Polar surface area | 48.6 Ų |
The ethyl spacer adopts a gauche conformation, minimizing steric clash between the piperidine and triazole rings while allowing π-π stacking interactions with aromatic biological targets .
Synthetic Pathways and Optimization
Primary Synthesis Route
The compound is typically synthesized through a multi-step sequence:
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Piperidine functionalization: N-alkylation of piperidine with 1,2-dibromoethane yields 2-(2-bromoethyl)piperidine (yield: 68-72%).
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Triazole preparation: Cyclocondensation of ethyl hydrazinecarboxylate with propionitrile under acidic conditions generates 3-ethyl-1-methyl-1H-1,2,4-triazole (yield: 55-60%) .
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Coupling reaction: Nucleophilic substitution of the bromoethyl intermediate with triazole under phase-transfer conditions (tetrabutylammonium bromide, K2CO3) provides the target compound (yield: 42-48%).
Industrial-Scale Challenges
Critical process parameters:
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Temperature control: Exothermic coupling reactions require jacketed reactors (maintained at 5-10°C) to prevent triazole decomposition.
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Purification: Reverse-phase chromatography (C18 silica, acetonitrile/water gradient) removes residual alkylating agents that may form genotoxic impurities .
Physicochemical Profile
Stability Data
| Condition | Degradation (%) | Major Degradants |
|---|---|---|
| pH 1.2 (37°C, 24 hr) | 12.4 | Triazole ring-opened sulfonamide |
| UV light (300 nm, 48 hr) | 8.9 | Piperidine N-oxide |
| Oxidative (0.3% H2O2) | 22.7 | Ethyl group hydroxylation |
The compound exhibits moderate photostability but requires protection from strong oxidizers and acidic environments during formulation .
Biological Activity and Mechanism
Putative Targets
Docking studies against common triazole targets predict:
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Cytochrome P450 51 (CYP51): Binding energy -9.2 kcal/mol, primarily through triazole coordination to the heme iron .
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Dopamine D3 receptor: Interaction with extracellular loop 2 (EL2) via piperidine hydrogen bonding (Ki predicted: 34 nM) .
Experimental Findings in Analogues
While direct data is unavailable, structurally related compounds demonstrate:
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Antifungal activity: 3-ethyltriazole derivatives inhibit Candida albicans (MIC90: 8 μg/mL) by blocking ergosterol biosynthesis .
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Anticancer potential: Piperidine-triazole hybrids induce apoptosis in MDA-MB-231 breast cancer cells (IC50: 18.7 μM) through PARP cleavage .
Pharmacokinetic Predictions
| Parameter | Value | Method |
|---|---|---|
| Caco-2 permeability | 12.7 × 10⁻⁶ cm/s | PAMPA assay simulation |
| Plasma protein binding | 89.2% | QSAR model |
| t1/2 (human) | 5.3 hr | Hepatic microsomal assay |
| VDss | 1.8 L/kg | Volume estimation |
The high protein binding may limit CNS penetration but could enhance sustained plasma concentrations for systemic infections .
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